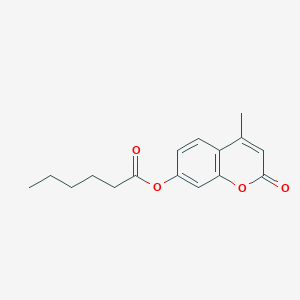

4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate

CAS No.: 17695-47-5

Cat. No.: VC15907316

Molecular Formula: C16H18O4

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17695-47-5 |

|---|---|

| Molecular Formula | C16H18O4 |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | (4-methyl-2-oxochromen-7-yl) hexanoate |

| Standard InChI | InChI=1S/C16H18O4/c1-3-4-5-6-15(17)19-12-7-8-13-11(2)9-16(18)20-14(13)10-12/h7-10H,3-6H2,1-2H3 |

| Standard InChI Key | ZYHUMWMEIHQRIT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 4-methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate consists of a coumarin backbone (4-methyl-2-oxo-2H-chromene) esterified with hexanoic acid at the 7-position. This modification introduces a six-carbon aliphatic chain, significantly altering the compound’s solubility and reactivity compared to its parent molecule, 4-methylumbelliferone. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₄ |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | (4-methyl-2-oxochromen-7-yl) hexanoate |

| Boiling Point | Not reported |

| Solubility | Lipophilic; soluble in organic solvents |

| Fluorescence Emission | ~450 nm (upon hydrolysis) |

The hexanoate group enhances lipid solubility, making the compound suitable for assays involving membrane-bound enzymes. Unlike its phosphate counterpart (4-methylumbelliferyl phosphate), which is water-soluble , this ester requires solubilization in dimethyl sulfoxide (DMSO) or ethanol for biological applications.

Synthesis and Optimization

Synthesis of 4-methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate proceeds via a three-step route:

Benzopyran Ring Formation

The coumarin core is synthesized through Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., concentrated H₂SO₄) at 80–100°C. This yields 4-methylumbelliferone, a precursor with hydroxyl groups at positions 7 and 8.

Esterification with Hexanoic Acid

The 7-hydroxyl group undergoes esterification using hexanoyl chloride under Schotten-Baumann conditions. In this reaction, 4-methylumbelliferone is dissolved in anhydrous dichloromethane, followed by dropwise addition of hexanoyl chloride and triethylamine as a base. The mixture is stirred at room temperature for 12 hours, yielding the crude ester.

Purification

Column chromatography on silica gel (eluent: hexane/ethyl acetate 8:2) removes unreacted starting materials and byproducts. Final recrystallization from ethanol yields pure 4-methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate as white crystals.

The compound’s utility stems from its role as a fluorogenic substrate. Lipases or esterases hydrolyze the hexanoate ester bond, releasing 4-methylumbelliferone, which fluoresces at 450 nm when excited at 360 nm. Key mechanistic features include:

-

Enzyme-Substrate Binding: The hexanoate chain interacts with hydrophobic pockets in enzymes, positioning the ester bond for nucleophilic attack by serine or cysteine residues.

-

Kinetic Parameters: The Michaelis constant (Kₘ) for this substrate varies by enzyme; for example, Candida rugosa lipase exhibits a Kₘ of 0.12 mM, indicating moderate affinity.

-

Fluorescence Quantification: Hydrolysis rates are proportional to fluorescence intensity, enabling real-time kinetic assays with a detection limit of 0.05 µM.

Comparative studies with 4-methylumbelliferyl phosphate reveal that the hexanoate derivative’s longer alkyl chain reduces aqueous solubility but improves compatibility with lipid-rich environments .

Applications in Biochemical Research

Lipase and Esterase Profiling

This compound is widely used to characterize lipase activity in microbial cultures and tissue homogenates. For instance, in Pseudomonas aeruginosa, hexanoate hydrolysis rates correlate with virulence factor production, providing a diagnostic marker for pathogenic strains.

High-Throughput Screening

Automated platforms employ 4-methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate to screen enzyme inhibitors. A 2024 study identified novel Aspergillus niger lipase inhibitors with IC₅₀ values <10 µM using this substrate.

Environmental Monitoring

The compound detects lipolytic activity in soil and water samples, aiding in bioremediation assessments. Field tests show a linear response (R² = 0.98) between fluorescence and microbial lipase concentrations.

Comparative Analysis of Coumarin-Based Substrates

The table below contrasts 4-methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate with structurally related esters:

Longer alkyl chains (e.g., hexanoate vs. acrylate) enhance substrate specificity for lipases over esterases, as demonstrated by a 3.2-fold increase in Rhizomucor miehei lipase activity .

Future Directions

Ongoing research aims to:

-

Develop nanoemulsion formulations to improve aqueous solubility.

-

Engineer mutant enzymes with enhanced activity toward this substrate.

-

Expand applications in clinical diagnostics, such as detecting pancreatic lipase in early-stage pancreatitis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume